molecular formula C7H10Cl2O2 B1371267 2-Methylhexanedioyl dichloride

2-Methylhexanedioyl dichloride

Cat. No.: B1371267
M. Wt: 197.06 g/mol
InChI Key: UYAZSFMGCJMZOY-UHFFFAOYSA-N
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Description

2-Methylhexanedioyl dichloride is an aliphatic diacid chloride with the molecular formula C₇H₁₀Cl₂O₂. It features a six-carbon dicarboxylic acid backbone substituted with a methyl group at the second carbon, converted into its dichloride form. This compound is typically used in organic synthesis, particularly in polymerization reactions to produce polyamides, polyesters, or specialty coatings. Its branched structure may influence reactivity, solubility, and material properties compared to linear or aromatic analogs.

The following comparisons are inferred from structurally or functionally related dichloride compounds documented in the evidence.

Chemical Reactions Analysis

Hydrolysis to Carboxylic Acids

2-Methylhexanedioyl dichloride undergoes rapid hydrolysis in aqueous environments to form 2-methylhexanedioic acid. This reaction proceeds via nucleophilic attack by water at the electrophilic carbonyl carbon, followed by chloride elimination:

ClC O CH2 4CH CH3 COCl+2H2OHOOC CH2 4CH CH3 COOH+2HCl\text{ClC O CH}_2\text{ }_4\text{CH CH}_3\text{ COCl}+2\text{H}_2\text{O}\rightarrow \text{HOOC CH}_2\text{ }_4\text{CH CH}_3\text{ COOH}+2\text{HCl}

Key Factors :

  • Reaction rate increases under basic conditions (e.g., NaOH) due to enhanced nucleophilicity of hydroxide ions .

  • Steric hindrance from the methyl group may slightly reduce reactivity compared to linear analogs like adipoyl chloride.

Esterification with Alcohols

The compound reacts with alcohols (R-OH) to form diesters. For example, with methanol:

ClC O CH2 4CH CH3 COCl+2CH3OHCH3OOC CH2 4CH CH3 COOCH3+2HCl\text{ClC O CH}_2\text{ }_4\text{CH CH}_3\text{ COCl}+2\text{CH}_3\text{OH}\rightarrow \text{CH}_3\text{OOC CH}_2\text{ }_4\text{CH CH}_3\text{ COOCH}_3+2\text{HCl}

Mechanism :

  • Nucleophilic attack by the alcohol at the carbonyl carbon.

  • Proton transfer and chloride elimination, forming the ester .

Typical Conditions :

  • Pyridine or tertiary amines are often added to neutralize HCl and drive the reaction forward .

Amidation with Amines

Reaction with primary or secondary amines (R-NH₂/R₂NH) yields diamides:

ClC O CH2 4CH CH3 COCl+2RNH2RNHC O CH2 4CH CH3 CONHR+2HCl\text{ClC O CH}_2\text{ }_4\text{CH CH}_3\text{ COCl}+2\text{RNH}_2\rightarrow \text{RNHC O CH}_2\text{ }_4\text{CH CH}_3\text{ CONHR}+2\text{HCl}

Selectivity :

  • Steric effects from the methyl group may favor reactions with less bulky amines (e.g., methylamine over tert-butylamine).

Polymerization Reactions

As a bifunctional acyl chloride, this compound can undergo polycondensation with diols or diamines to form polyesters or polyamides, respectively. For example:

Polyester Synthesis :

nClC O CH2 4CH CH3 COCl+nHO R OH O R O C O CH2 4CH CH3 C O n+2nHCln\text{ClC O CH}_2\text{ }_4\text{CH CH}_3\text{ COCl}+n\text{HO R OH}\rightarrow \text{ O R O C O CH}_2\text{ }_4\text{CH CH}_3\text{ C O }_n+2n\text{HCl}

Key Considerations :

  • Reaction efficiency depends on the rigidity of the diol/diamine chain and reaction temperature .

  • The methyl group introduces kinks in the polymer backbone, potentially reducing crystallinity.

Reduction to Diols

Lithium aluminum hydride (LiAlH₄) reduces the dichloride to 2-methylhexanediol:

ClC O CH2 4CH CH3 COClLiAlH4HO CH2 6CH CH3 OH\text{ClC O CH}_2\text{ }_4\text{CH CH}_3\text{ COCl}\xrightarrow{\text{LiAlH}_4}\text{HO CH}_2\text{ }_6\text{CH CH}_3\text{ OH}

Mechanism :

  • Hydride attack at the carbonyl carbon, displacing chloride and forming a diol after acidic workup .

Grignard Reagent Reactions

Grignard reagents (RMgX) add twice to the dichloride, forming tertiary alcohols after hydrolysis:

ClC O CH2 4CH CH3 COCl+2RMgXR2C OH CH2 4CH CH3 C OH R2\text{ClC O CH}_2\text{ }_4\text{CH CH}_3\text{ COCl}+2\text{RMgX}\rightarrow \text{R}_2\text{C OH CH}_2\text{ }_4\text{CH CH}_3\text{ C OH R}_2

Limitations :

  • Overaddition may occur if stoichiometry is not tightly controlled.

Q & A

Basic Questions

Q. What are the critical safety protocols for handling 2-Methylhexanedioyl dichloride in laboratory settings?

  • Methodological Answer : Due to its reactivity and potential hazards (e.g., moisture sensitivity, corrosivity), strict protocols are essential:

  • Storage : Use airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis .
  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Spill Management : Neutralize spills with sodium bicarbonate or inert absorbents; avoid water to prevent exothermic reactions .

Q. What synthetic routes are commonly used to prepare this compound, and how can yield be maximized?

  • Methodological Answer : The compound is typically synthesized via reaction of 2-methylhexanedioic acid with thionyl chloride (SOCl₂) or oxalyl chloride:

  • Reaction Conditions : Use anhydrous solvents (e.g., dichloromethane) and reflux at 40–60°C. Monitor completion via FT-IR (disappearance of -COOH peak at 1700 cm⁻¹) .
  • Purification : Distill under reduced pressure to remove excess reagent. Yield optimization requires stoichiometric excess of chlorinating agent (1.5–2.0 equivalents) and moisture exclusion .

Q. Which analytical techniques are most reliable for characterizing this compound purity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm structure (e.g., methyl branch at δ 1.2–1.5 ppm, carbonyl at δ 170–175 ppm) .
  • Titration : Argentometric titration to quantify active chloride content.
  • GC-MS : Detect volatile impurities (e.g., residual thionyl chloride) .

Advanced Research Questions

Q. How can experimental design optimize the polycondensation of this compound with diols for tailored polymer properties?

  • Methodological Answer :

  • Vapor-Liquid Interfacial Polycondensation : Use a central composite design (CCD) to test variables like temperature (20–80°C), molar ratio (1:1 to 1:1.2), and base concentration (NaOH, 0.1–1.0 M). Measure inherent viscosity and yield to model optimal conditions .
  • Kinetic Studies : Monitor molecular weight growth via GPC and adjust reaction time (2–24 hours) to balance chain length vs. side reactions (e.g., branching) .

Q. How can researchers resolve contradictions in spectroscopic data when analyzing derivatives of this compound?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-reference NMR with FT-IR (e.g., ester C=O at 1730 cm⁻¹ vs. acid chloride at 1800 cm⁻¹) and X-ray crystallography for ambiguous peaks .
  • Impurity Profiling : Use HPLC with charged aerosol detection (CAD) to identify hydrolysis byproducts (e.g., 2-methylhexanedioic acid) .

Q. What strategies minimize side reactions (e.g., hydrolysis or oligomerization) during esterification using this compound?

  • Methodological Answer :

  • Moisture Control : Pre-dry solvents (molecular sieves) and reagents. Use Schlenk-line techniques for air-sensitive reactions .
  • Catalyst Selection : Add DMAP (4-dimethylaminopyridine) to accelerate acylation and reduce reaction time, limiting exposure to ambient humidity .
  • In Situ Monitoring : Employ real-time FT-IR or Raman spectroscopy to track reaction progress and terminate before side reactions dominate .

Q. Data Analysis & Experimental Design

Q. How should researchers statistically analyze variability in reaction yields across batches of this compound synthesis?

  • Methodological Answer :

  • Design of Experiments (DOE) : Apply a factorial design to test factors like temperature, reagent purity, and stirring rate. Use ANOVA to identify significant variables .
  • Control Charts : Plot batch yields over time to detect systemic deviations (e.g., moisture ingress during storage) .

Q. What computational tools predict the reactivity of this compound in novel reaction environments?

  • Methodological Answer :

  • DFT Calculations : Model electrophilicity parameters (e.g., Fukui indices) to predict nucleophilic attack sites .
  • Reaxys/PubChem Databases : Cross-reference analogous acyl chlorides (e.g., hexanoyl dichloride) to infer kinetic behavior .

Comparison with Similar Compounds

Structural and Functional Analogues

Isophthaloyl Dichloride

  • Structure : Aromatic diacid chloride (benzene ring with two chloride groups at meta positions) .
  • Physical Properties :
    • Typically exists as a solid or liquid, depending on purity and temperature.
    • Lower volatility compared to aliphatic dichlorides due to aromatic stabilization.
  • Applications : Used in high-performance polymers (e.g., aramid fibers) and dyes .
  • Comparison :
    • 2-Methylhexanedioyl dichloride’s aliphatic, branched structure may yield polymers with greater flexibility but lower thermal stability than aromatic isophthaloyl-based polymers.

Ethanedioyl Dichloride (Oxalyl Chloride)

  • Structure : Simplest diacid chloride (ClCO-COCl) .
  • Reactivity : Highly reactive, used as a chlorinating agent in organic synthesis.
  • Volatility : High vapor pressure due to low molecular weight .
  • Comparison :
    • This compound’s larger size and branching likely reduce reactivity and volatility, making it more suitable for controlled polymerization than rapid chlorination.

1,2-Dichloroethane

  • Structure: Small, non-acyl dichloride (Cl-CH₂-CH₂-Cl) .
  • Properties : Colorless, volatile liquid with high solubility in organic solvents.
  • Comparison :
    • Unlike 1,2-dichloroethane (a solvent), this compound is a functionalized acyl chloride, prioritizing reactivity in synthesis over solvent applications.

Physical and Chemical Properties

Property This compound (Inferred) Isophthaloyl Dichloride 1,2-Dichloroethane Phenylphosphorus Dichloride
Molecular Weight ~183 g/mol ~203 g/mol ~99 g/mol ~163 g/mol
State at Room Temp Liquid Solid/Liquid Liquid Liquid
Volatility Moderate Low High Moderate
Reactivity Moderate (acyl chloride) High (aromatic stabilization) Low (solvent) High (phosphorus-chloride bonds)

Key Observations :

  • Volatility : Aliphatic dichlorides (e.g., 1,2-dichloroethane) exhibit higher vapor pressure than aromatic or branched analogs .
  • Solubility : Branched aliphatic dichlorides like this compound are likely more soluble in polar aprotic solvents compared to aromatic counterparts.

Industrial and Regulatory Considerations

Paraquat Dichloride

  • Use : Herbicide with strict regulatory oversight due to acute toxicity .
  • Data Requirements : The EPA mandates extensive toxicological and environmental data for reregistration .

Cyclopentadienylindenylzirconium Dichloride

  • Use : Catalyst in polymerization .
  • Market Trends : High demand in specialty polymer production, with detailed market tracking .
  • Comparison: this compound may serve as a monomer in niche polymer markets, though its applications are less documented than zirconium-based catalysts.

Properties

Molecular Formula

C7H10Cl2O2

Molecular Weight

197.06 g/mol

IUPAC Name

2-methylhexanedioyl dichloride

InChI

InChI=1S/C7H10Cl2O2/c1-5(7(9)11)3-2-4-6(8)10/h5H,2-4H2,1H3

InChI Key

UYAZSFMGCJMZOY-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC(=O)Cl)C(=O)Cl

Origin of Product

United States

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